2-(6-Hydroxy-2,3-dihydrobenzofuran-3-yl)acetic acid

Description

Molecular Architecture and Functional Group Analysis

Core Structural Features

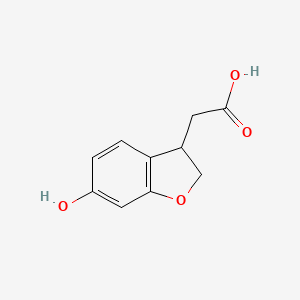

2-(6-Hydroxy-2,3-dihydrobenzofuran-3-yl)acetic acid (C₁₀H₁₀O₄, molecular weight 194.19 g/mol) consists of a partially saturated benzofuran core fused with a dihydrofuran ring and functionalized with a hydroxyl group at position 6 and an acetic acid side chain at position 3. The benzofuran system comprises a bicyclic framework where the oxygen atom bridges the 1- and 2-positions of the benzene ring, while the dihydro substitution at positions 2 and 3 introduces partial saturation, reducing aromaticity in the furan moiety.

Table 1: Key Functional Groups and Their Properties

| Functional Group | Position | Role in Reactivity |

|---|---|---|

| Hydroxyl (-OH) | C6 | Hydrogen bonding, acidity (pKa ~10) |

| Acetic acid (-CH₂COOH) | C3 | Carboxylic acid reactivity (pKa ~4.7) |

| Ether (C-O-C) | C1-C2 | Stabilizes ring conformation |

The hydroxyl group participates in intramolecular hydrogen bonding with the adjacent ether oxygen, stabilizing the planar geometry of the benzofuran ring. The acetic acid side chain adopts a gauche conformation relative to the dihydrofuran ring, as confirmed by nuclear Overhauser effect (NOE) spectroscopy.

Spectroscopic Validation

Fourier-transform infrared (FT-IR) spectroscopy reveals characteristic peaks at:

- 3400–3200 cm⁻¹ (O-H stretch of carboxylic acid and hydroxyl)

- 1705 cm⁻¹ (C=O stretch of carboxylic acid)

- 1260 cm⁻¹ (C-O-C asymmetric stretch of ether).

Nuclear magnetic resonance (NMR) data further corroborate the structure: - ¹H NMR (400 MHz, CDCl₃): δ 6.72 (d, J = 8.4 Hz, H7), 6.54 (d, J = 2.4 Hz, H5), 6.34 (dd, J = 8.4, 2.4 Hz, H8), 4.22 (m, H3), 3.85 (dd, J = 10.8, 6.0 Hz, H2a), 3.12 (dd, J = 10.8, 8.4 Hz, H2b), 2.68 (dd, J = 16.8, 6.0 Hz, H4a), 2.51 (dd, J = 16.8, 8.4 Hz, H4b).

- ¹³C NMR (100 MHz, CDCl₃): δ 174.3 (COOH), 156.2 (C6-OH), 128.7–112.4 (aromatic carbons), 72.4 (C3), 35.2 (C4).

Properties

IUPAC Name |

2-(6-hydroxy-2,3-dihydro-1-benzofuran-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c11-7-1-2-8-6(3-10(12)13)5-14-9(8)4-7/h1-2,4,6,11H,3,5H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGXRWHAYNFAHBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=C(O1)C=C(C=C2)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50630654 | |

| Record name | (6-Hydroxy-2,3-dihydro-1-benzofuran-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50630654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000414-37-8 | |

| Record name | (6-Hydroxy-2,3-dihydro-1-benzofuran-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50630654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Hydroxy-2,3-dihydrobenzofuran-3-yl)acetic acid can be achieved through several methods. One common approach involves the alkylation of phenols, where a phenol derivative undergoes a reaction with an alkylating agent to form the desired benzofuran derivative . Another method involves transition-metal-catalyzed cross-coupling reactions, which are effective in forming the O-aryl bond necessary for the benzofuran structure .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-(6-Hydroxy-2,3-dihydrobenzofuran-3-yl)acetic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form dihydro derivatives.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield benzofuranone derivatives, while reduction can produce dihydrobenzofuran derivatives .

Scientific Research Applications

2-(6-Hydroxy-2,3-dihydrobenzofuran-3-yl)acetic acid has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(6-Hydroxy-2,3-dihydrobenzofuran-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group and the benzofuran ring play crucial roles in its biological activity. The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects . The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Analogs

2-(6-Hydroxybenzofuran-3-yl)acetic Acid (CAS: 69716-04-7)

- Structure : Fully aromatic benzofuran ring with hydroxyl and acetic acid substituents.

- Molecular Formula : C₁₀H₈O₄ (MW: 192.17 g/mol).

2-(6-Methoxybenzofuran-3-yl)acetic Acid (CAS: 69716-05-8)

- Structure : Methoxy group replaces the hydroxyl group at position 4.

- This substitution is common in prodrug design to enhance bioavailability .

Methyl 2-(6-Hydroxy-2,3-dihydrobenzofuran-3-yl)acetate (CAS: 805250-17-3)

- Structure : Methyl ester derivative of the target compound.

- Key Differences : Esterification increases lipophilicity, improving membrane permeability. This derivative serves as a precursor in asymmetric hydrogenation processes for chiral drug intermediates .

Physicochemical and Functional Comparisons

Table 1: Comparative Data

| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Solubility Profile | Stability |

|---|---|---|---|---|---|---|

| Target Compound | 1000414-37-8 | C₁₀H₁₀O₄ | 194.18 | 6-OH, 2,3-dihydro | Polar solvents (e.g., MeOH) | Stable at 2–8°C |

| 2-(6-Hydroxybenzofuran-3-yl)acetic Acid | 69716-04-7 | C₁₀H₈O₄ | 192.17 | 6-OH, aromatic | Moderate in MeOH | Room temperature |

| 2-(6-Methoxybenzofuran-3-yl)acetic Acid | 69716-05-8 | C₁₁H₁₀O₄ | 206.19 | 6-OCH₃, aromatic | High in organic solvents | Stable |

| Methyl Ester Derivative | 805250-17-3 | C₁₁H₁₂O₄ | 208.21 | 6-OH, esterified COOH | High in lipids | Stable |

Functional Group Impact on Bioactivity

- Hydroxyl Group (6-OH) : Critical for antioxidant activity, as seen in trolox analogs. The dihydro structure may stabilize radical intermediates, enhancing scavenging efficiency compared to fully aromatic analogs .

- Acetic Acid vs. Ester : The free carboxylic acid group in the target compound enables hydrogen bonding and salt formation, beneficial for solubility in aqueous environments. In contrast, ester derivatives are more suited for hydrophobic matrices .

Biological Activity

Overview

2-(6-Hydroxy-2,3-dihydrobenzofuran-3-yl)acetic acid (CAS No. 1000414-37-8) is a compound of significant interest due to its unique structural features, including a hydroxyl group and a benzofuran moiety. This compound has been investigated for various biological activities, particularly its potential anti-inflammatory and antioxidant properties.

- Molecular Formula : C10H10O4

- Molecular Weight : 194.18 g/mol

- IUPAC Name : 2-(6-hydroxy-2,3-dihydro-1-benzofuran-3-yl)acetic acid

- InChI Key : XGXRWHAYNFAHBM-UHFFFAOYSA-N

Anti-inflammatory Activity

Research indicates that 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetic acid exhibits significant anti-inflammatory properties. In vitro studies have shown that it can modulate signaling pathways involved in inflammation and cell survival. For instance, compounds related to this structure have been evaluated for their anti-inflammatory effects using the carrageenan-induced edema method, demonstrating promising results in reducing inflammation markers .

Antioxidant Properties

The presence of the hydroxyl group at the 6-position of the benzofuran enhances the compound's reactivity and biological activity, suggesting potential antioxidant effects. Antioxidants play a crucial role in neutralizing free radicals, thereby preventing oxidative stress-related damage in cells.

The mechanism of action for 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetic acid involves interactions with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors that are critical in inflammatory responses and oxidative stress management. However, detailed mechanisms remain to be fully elucidated .

Study on Anti-inflammatory Activity

A series of related compounds were synthesized to evaluate their potential as anti-inflammatory agents. The introduction of various substituents was found to enhance the biological activity significantly. For example, a compound with a methyl group adjacent to the acetic acid function exhibited the most potent anti-inflammatory activity among the tested derivatives .

Antioxidant Activity Assessment

In another study focusing on the antioxidant properties of related benzofuran derivatives, it was observed that compounds with similar structural features demonstrated varying degrees of radical scavenging activity. This suggests that modifications in the chemical structure can lead to significant differences in biological efficacy.

Comparative Analysis with Similar Compounds

| Compound Name | Similarity Index |

|---|---|

| Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate | 0.90 |

| Ethyl 2,3-dihydrobenzofuran-5-carboxylic acid | 0.82 |

| Methyl 2-(2,4-Dimethoxyphenyl)acetate | 0.87 |

This table illustrates how 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetic acid compares with structurally similar compounds regarding their potential biological activities.

Q & A

Q. What are the established synthetic routes for 2-(6-Hydroxy-2,3-dihydrobenzofuran-3-yl)acetic acid?

The compound is synthesized via multi-step organic reactions, often starting with benzofuran derivatives. A common route involves:

- Cyclization : Condensation of substituted phenols with α,β-unsaturated carbonyl compounds to form the dihydrobenzofuran core.

- Acetic acid side-chain introduction : Alkylation or nucleophilic substitution at the 3-position of the benzofuran ring, followed by hydrolysis to yield the acetic acid moiety.

For example, it serves as a precursor in synthesizing GPR40/FFA1 agonists by coupling with biphenyl derivatives under Mitsunobu or Ullmann coupling conditions .

Key parameters : Reaction temperature (60–100°C), use of catalysts like palladium for cross-coupling, and pH control during hydrolysis.

Q. How is the compound structurally characterized in academic research?

Standard analytical techniques include:

- NMR spectroscopy : and NMR confirm the benzofuran scaffold (e.g., aromatic protons at δ 6.5–7.5 ppm) and acetic acid group (δ 2.5–3.5 ppm for CH) .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (192.17 g/mol) and fragmentation patterns.

- X-ray crystallography : Used to resolve crystal packing and hydrogen-bonding networks (e.g., O–H···O interactions between hydroxyl and carbonyl groups) .

Q. What are the critical physicochemical properties influencing experimental design?

- pKa : Predicted pKa of 4.12 ± 0.30, indicating partial ionization at physiological pH .

- Solubility : Limited aqueous solubility (enhanced in polar aprotic solvents like DMSO).

- Stability : Degrades under prolonged exposure to light or moisture; storage in sealed, dry containers at room temperature is recommended .

Advanced Research Questions

Q. What strategies are recommended for optimizing reaction yields during synthesis?

- Solvent optimization : Use of DMF or THF improves solubility of intermediates.

- Catalyst screening : Pd(OAc) or CuI enhances cross-coupling efficiency in biphenyl derivatization .

- pH control : Maintain pH 6–7 during hydrolysis to avoid side reactions.

- Purification : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves polar byproducts .

Q. How can researchers resolve discrepancies in spectroscopic data during characterization?

- Contradiction example : Variable NMR shifts due to tautomerism in the dihydrobenzofuran ring.

- Resolution : Use deuterated solvents (DMSO-d) to stabilize tautomers and 2D NMR (COSY, HSQC) to assign overlapping signals .

- Validation : Compare experimental data with computational predictions (DFT calculations for NMR chemical shifts).

Q. What pharmacological targets are associated with this compound, and how are they validated?

- GPR40/FFA1 agonism : The compound is a key intermediate in developing agonists for diabetes treatment.

- Validation methods :

- In vitro assays : Calcium flux assays in HEK293 cells expressing human GPR40.

- Structure-activity relationship (SAR) : Modifications to the biphenyl moiety (e.g., methoxy groups) enhance binding affinity .

- Docking studies : Molecular modeling (AutoDock Vina) predicts interactions with Arg183 and Tyr240 in the GPR40 binding pocket.

Q. How does the compound’s stability impact long-term storage and experimental reproducibility?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.